molecular formula C6H11ClN4 B13569299 [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride

[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride

Cat. No.: B13569299
M. Wt: 174.63 g/mol
InChI Key: QRCDYPQRLYWJGI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties [1-(2H-1,2,3-Triazol-2-yl)cyclopropyl]methanamine hydrochloride is a bicyclic compound featuring a cyclopropane ring fused to a 1,2,3-triazole moiety, with a methylamine group attached to the cyclopropane. Its molecular formula is C₆H₁₁ClN₄, with a molecular weight of 174.63 g/mol . The triazole ring, a five-membered heterocycle with three nitrogen atoms, is known for its stability and role in hydrogen bonding, making it pharmacologically relevant .

Synthesis
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach widely used for triazole derivatives . This method ensures regioselective formation of the 1,2,3-triazole ring under mild conditions, often in aqueous media .

Properties

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

[1-(triazol-2-yl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c7-5-6(1-2-6)10-8-3-4-9-10;/h3-4H,1-2,5,7H2;1H

InChI Key

QRCDYPQRLYWJGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)N2N=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride typically involves a multi-step process. One common method starts with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the cyclopropyl group via a cyclopropanation reaction. Finally, the methanamine group is added through a reductive amination process. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or cyclopropyl ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to six analogs with cyclopropane or heterocyclic motifs (Table 1).

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Notable Features Reference
[1-(2H-1,2,3-Triazol-2-yl)cyclopropyl]methanamine hydrochloride C₆H₁₁ClN₄ 174.63 1,2,3-Triazole Cyclopropane, methylamine High polarity, hydrogen-bonding capacity
1-Cyclopropyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride C₈H₁₄Cl₂N₂S 241.17 1,3-Thiazole Cyclopropane, thiazole-methylamine Sulfur-containing heterocycle
[1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine hydrochloride C₆H₁₁ClN₅ 188.64 Tetrazole Cyclopropane-methyl, tetrazole Electron-deficient tetrazole ring
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride C₅H₉ClF₃N 175.58 None Trifluoromethyl cyclopropane Enhanced lipophilicity, metabolic stability
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine hydrochloride C₁₁H₁₃ClFNO 253.73 None Aromatic fluorophenyl, methoxy Aromatic ring for π-π interactions
[1-(4-(Trifluoromethoxy)phenyl)cyclopropyl]methanamine hydrochloride C₁₁H₁₁ClF₃NO 281.67 None Trifluoromethoxy phenyl Electron-withdrawing substituent

Key Observations

  • Substituent Effects: Trifluoromethyl (C₅H₉ClF₃N) and trifluoromethoxy (C₁₁H₁₁ClF₃NO) groups increase lipophilicity, favoring membrane permeability .
  • Aromatic vs. Aliphatic: Phenyl-substituted analogs (C₁₁H₁₃ClFNO, C₁₁H₁₁ClF₃NO) enable π-π stacking in biological targets, unlike aliphatic cyclopropane derivatives .

Biological Activity

[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclopropyl group and a triazole moiety. The molecular formula is C6H10N4HClC_6H_10N_4\cdot HCl, and it has a molecular weight of approximately 174.63 g/mol. The presence of the triazole ring is significant as it often contributes to the biological activity of compounds.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit notable anticancer activity. For instance, derivatives of triazole have been shown to affect cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have demonstrated that modifications to the triazole structure can enhance cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.48Induces apoptosis via caspase activation
Other Triazole DerivativeHCT-1160.78G1 phase arrest and apoptosis

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Caspase Activation : The compound has been shown to activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing further proliferation.
  • Targeting Specific Receptors : The triazole moiety may interact with specific receptors involved in cancer progression.

Pharmacological Applications

Beyond anticancer applications, there are indications that this compound could serve as a therapeutic agent for other conditions:

  • Cardiovascular Diseases : Analogous compounds have been investigated for their role in lipid metabolism and cardiovascular health.
  • Gastrointestinal Disorders : The compound's mechanism may also extend to influencing gastrointestinal motility and absorption processes.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability at concentrations as low as 0.48 µM.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.

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